![molecular formula C13H22O3 B12516993 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 802893-75-0](/img/structure/B12516993.png)
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is an organic compound belonging to the class of spiro compounds. It is characterized by a spirocyclic structure, which includes a tert-butyl group, a methyl group, and an oxaspiro ring system. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with trimethylsulfonium iodide in the presence of sodium hydride (NaH) and dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the spiro ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The spirocyclic structure allows it to fit into enzyme active sites, altering their activity and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-tert-Butyl-1-oxaspiro[2.5]octane: Similar spiro structure but lacks the carboxylic acid group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an azaspiro ring instead of an oxaspiro ring.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar structure with an ester group instead of a carboxylic acid group.
Uniqueness
6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
802893-75-0 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H22O3/c1-11(2,3)9-5-7-13(8-6-9)12(4,16-13)10(14)15/h9H,5-8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
UOMVXUKPQTYAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(O1)CCC(CC2)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
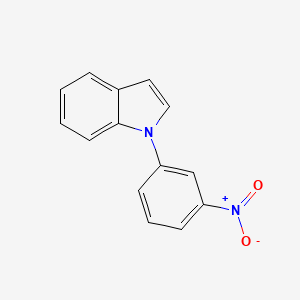
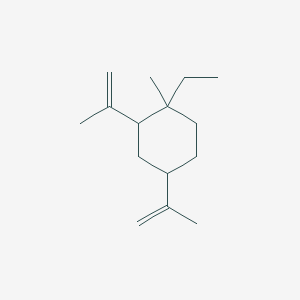
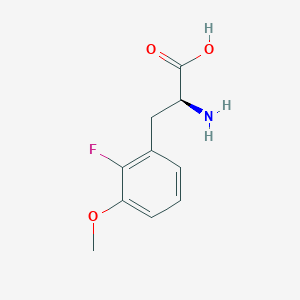
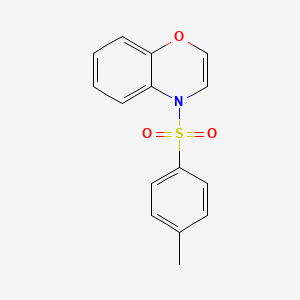
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)

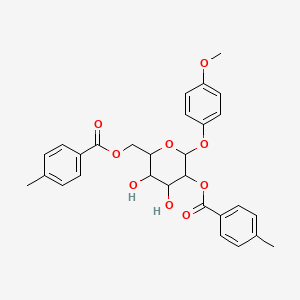
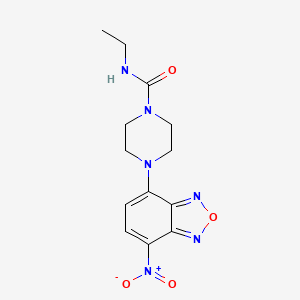
![tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane](/img/structure/B12516995.png)
